molecular formula C5H8S4 B094528 2,3,7,8-Tetrathiaspiro(4.4)nonane CAS No. 176-02-3

2,3,7,8-Tetrathiaspiro(4.4)nonane

Cat. No. B094528
CAS RN: 176-02-3
M. Wt: 196.4 g/mol
InChI Key: FVXQRBBSEYXNFI-UHFFFAOYSA-N
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Description

2,3,7,8-Tetrathiaspiro(4.4)nonane, commonly known as TTSN, is a sulfur-containing organic compound that has received significant attention in recent years due to its potential applications in various fields of science. TTSN is a spirocyclic compound that contains four sulfur atoms in its structure, which gives it unique chemical and physical properties.

Scientific Research Applications

TTSN has been studied extensively for its potential applications in various fields of science. In the field of materials science, TTSN has been used as a building block for the synthesis of novel materials with unique properties. For example, TTSN has been used as a precursor for the synthesis of spirocyclic polymers and dendrimers. In the field of organic electronics, TTSN has been used as a dopant for the synthesis of conductive polymers and as a building block for the synthesis of organic semiconductors. In the field of medicinal chemistry, TTSN has been studied for its potential as a drug delivery agent and as a scaffold for the synthesis of bioactive compounds.

Mechanism Of Action

The mechanism of action of TTSN is not well understood, but it is believed to be related to its sulfur-containing structure. TTSN has been shown to interact with sulfhydryl groups in proteins, which may play a role in its biological activity. TTSN has also been shown to have antioxidant activity, which may contribute to its biological effects.

Biochemical And Physiological Effects

TTSN has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that TTSN can inhibit the growth of cancer cells and bacteria. TTSN has also been shown to have antioxidant activity and to protect against oxidative stress. In animal studies, TTSN has been shown to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using TTSN in lab experiments is its unique chemical and physical properties. TTSN is a spirocyclic compound that contains four sulfur atoms in its structure, which gives it unique reactivity and selectivity. TTSN is also relatively easy to synthesize, which makes it a useful building block for the synthesis of novel materials and bioactive compounds. However, one of the limitations of using TTSN in lab experiments is its potential toxicity. TTSN has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on TTSN. One area of interest is the development of TTSN-based materials for use in electronics and energy storage. TTSN has also been studied for its potential as a drug delivery agent and as a scaffold for the synthesis of bioactive compounds. Further research is needed to fully understand the mechanism of action of TTSN and its potential applications in various fields of science.

Synthesis Methods

The synthesis of TTSN is a complex process that involves several steps. The most commonly used method for synthesizing TTSN is the reaction between 1,2,4,5-tetrakis(mercaptomethyl)benzene and 1,3-dichloro-2-propanol in the presence of a base. This reaction results in the formation of TTSN as a white crystalline solid. Other methods for synthesizing TTSN have also been reported in the literature, including the reaction between 1,2,4,5-tetrakis(mercaptomethyl)benzene and 1,3-dibromo-2-propanol and the reaction between 1,2,4,5-tetrakis(mercaptomethyl)benzene and 1,3-dichloroacetone.

properties

CAS RN

176-02-3

Product Name

2,3,7,8-Tetrathiaspiro(4.4)nonane

Molecular Formula

C5H8S4

Molecular Weight

196.4 g/mol

IUPAC Name

2,3,7,8-tetrathiaspiro[4.4]nonane

InChI

InChI=1S/C5H8S4/c1-5(2-7-6-1)3-8-9-4-5/h1-4H2

InChI Key

FVXQRBBSEYXNFI-UHFFFAOYSA-N

SMILES

C1C2(CSS1)CSSC2

Canonical SMILES

C1C2(CSS1)CSSC2

Other CAS RN

176-02-3

synonyms

PH 800/20

Origin of Product

United States

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